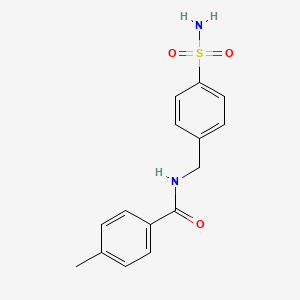

4-methyl-N-(4-sulfamoylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(9-5-12)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNQZDLHTAIPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Sulfamoylbenzyl Benzamide Architectures

Established Synthetic Routes for Benzamide (B126) Moiety Formation

The formation of the benzamide linkage is a cornerstone of this synthesis. Two primary and well-established methods include the reaction of an amine with an acyl chloride and the use of carbodiimide (B86325) coupling agents to join a carboxylic acid and an amine.

The reaction between an amine and an acyl chloride is a classic and widely used method for amide synthesis. This approach, often conducted under Schotten-Baumann conditions, is a condensation reaction that yields the desired amide along with hydrochloric acid. wikipedia.orglscollege.ac.in The reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. website-files.com

To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. organic-chemistry.org The Schotten-Baumann reaction conditions specifically refer to a two-phase system, where an aqueous base solution neutralizes the acid, while the reactants and the amide product remain in an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org This technique is advantageous for its simplicity and the use of inexpensive reagents. cam.ac.uk

An illustrative reaction is the synthesis of N-benzylacetamide from benzylamine (B48309) and acetyl chloride. wikipedia.orglscollege.ac.in

Reaction Scheme: R-COCl + R'-NH₂ + Base → R-CONH-R' + Base·HCl

Key features of this strategy are summarized in the table below.

| Feature | Description |

| Reactants | Carboxylic acid chloride (acyl chloride) and a primary or secondary amine. |

| Conditions | Often biphasic (organic solvent/water) with a base (e.g., NaOH, pyridine). wikipedia.orgorganic-chemistry.org |

| Mechanism | Nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride. |

| Advantages | High reactivity of acyl chlorides, often leading to high yields. |

| Disadvantages | Acyl chlorides can be sensitive to moisture. The reaction generates HCl, requiring a stoichiometric amount of base for neutralization. organic-chemistry.org |

Carbodiimide-mediated coupling represents a milder and highly versatile alternative for forming amide bonds directly from carboxylic acids and amines, avoiding the need to prepare acyl chlorides. mdpi.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and diisopropylcarbodiimide (DIC) are commonly employed. website-files.comcam.ac.uk

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide and a urea (B33335) byproduct. mdpi.com To enhance yields, suppress side reactions (like the rearrangement of the O-acylisourea to a stable N-acylurea), and minimize racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently included. website-files.commdpi.com EDC is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification through aqueous extraction. website-files.comgoogle.com This method has been successfully used to synthesize N-(4-sulfamoylphenyl) benzamide derivatives. researchgate.net

General Carbodiimide Coupling Reaction: R-COOH + R'-NH₂ --(EDC/HOBt)--> R-CONH-R' + EDC-urea

| Coupling Agent | Key Characteristics |

| DCC | Inexpensive and effective; the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration. website-files.com |

| EDC | Water-soluble reagent and byproduct, facilitating easy removal by aqueous workup; ideal for a wide range of solvents and pH conditions. website-files.comgoogle.com |

| DIC | Used in solid-phase synthesis as its urea byproduct is more soluble in organic solvents than that of DCC. website-files.com |

Targeted Synthesis of 4-methyl-N-(4-sulfamoylbenzyl)benzamide and Its Key Intermediates

The specific synthesis of this compound involves the coupling of two key precursors: 4-methylbenzoyl chloride (or its corresponding carboxylic acid) and 4-(aminomethyl)benzenesulfonamide.

The synthesis of the target compound requires the preparation of its constituent parts.

4-methylbenzoyl chloride: This acyl chloride is readily prepared from 4-methylbenzoic acid (p-toluic acid) using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A procedure has also been described involving the refluxing of 4-methylbenzoic acid with phosphorous oxychloride. nih.gov

4-(aminomethyl)benzenesulfonamide: This key amine intermediate is more complex to synthesize. A plausible route can be adapted from the synthesis of its analogue, 4-(2-aminoethyl)benzenesulfonamide. google.comchemicalbook.com This multi-step process would likely start with a suitable benzyl (B1604629) derivative. A potential pathway involves:

Chlorosulfonation of toluene (B28343) to yield 4-methylbenzene-1-sulfonyl chloride.

Radical bromination of the methyl group to give 4-(bromomethyl)benzene-1-sulfonyl chloride.

Amination of the sulfonyl chloride with ammonia (B1221849) to form 4-(bromomethyl)benzenesulfonamide.

Nucleophilic substitution of the benzyl bromide with an amine equivalent (e.g., via a Gabriel synthesis) followed by deprotection to yield the final 4-(aminomethyl)benzenesulfonamide.

While not direct precursors, related compounds like sulfanilamide (B372717) (4-aminobenzenesulfonamide) are synthesized by the chlorosulfonation of acetanilide, followed by amination and hydrolysis of the acetyl protecting group. prepchem.com

For the coupling of 4-methylbenzoyl chloride and 4-(aminomethyl)benzenesulfonamide via the Schotten-Baumann method, several parameters can be optimized to maximize yield and purity.

Base: The choice and addition rate of the base are critical. An inorganic base like NaOH or K₂CO₃ in a biphasic system is common. cam.ac.ukeurjchem.com Pyridine can also be used as both a base and a solvent. nih.gov

Solvent: A non-polar organic solvent such as dichloromethane, which keeps the reactants and product in a single phase separate from the aqueous base, is often preferred. wikipedia.org

Temperature: Acylation reactions are often exothermic, so maintaining a low temperature (e.g., 0 °C) during the addition of the acyl chloride can help control the reaction rate and minimize side reactions. nih.gov

Flow Chemistry: Modern optimization strategies, such as Bayesian optimisation in a continuous flow reactor, have been applied to the Schotten-Baumann reaction. cam.ac.uk This approach allows for rapid screening of variables (e.g., solvent, stoichiometry, flow rate) to identify optimal conditions that enhance space-time-yield and suppress undesired side reactions like the hydrolysis of the acyl chloride. cam.ac.uk

The table below outlines key parameters for optimization.

| Parameter | Objective | Typical Conditions/Strategy |

| Stoichiometry | Ensure complete consumption of the limiting reagent. | Use a slight excess (1.05-1.2 equivalents) of the acyl chloride or amine. |

| Base | Neutralize HCl byproduct without causing significant hydrolysis of the acyl chloride. | Slow, controlled addition of aqueous NaOH or use of an organic base like pyridine. organic-chemistry.orgnih.gov |

| Temperature | Control exothermic reaction and minimize side products. | 0 °C to room temperature. nih.gov |

| Mixing | Ensure efficient contact between phases in a biphasic system. | Vigorous stirring. |

| Process | Improve safety, control, and efficiency. | Use of continuous flow reactors can suppress hydrolysis and allow for precise control. cam.ac.uk |

Diversification Strategies for Structural Analogues and Libraries

The N-(4-sulfamoylbenzyl)benzamide scaffold is amenable to diversification for the creation of chemical libraries. This is achieved by varying the substituents on both the benzoyl and the benzylamine portions of the molecule.

Varying the Benzoyl Moiety: A library of analogues can be generated by coupling 4-(aminomethyl)benzenesulfonamide with a diverse set of substituted benzoyl chlorides or benzoic acids. This allows for the exploration of electronic and steric effects of substituents on the benzoyl ring. For example, a range of N-(4-sulfamoylphenyl)benzamide derivatives has been synthesized from sulfanilamide and various substituted benzoic acids using EDCI/HOBt coupling. researchgate.net

Varying the Benzylamine Moiety: Similarly, 4-methylbenzoic acid can be coupled with a library of different substituted benzylamines or phenethylamines containing the sulfonamide group. This allows for modification of the linker length and substitution pattern on the sulfonamide-bearing ring.

Combinatorial Approach: A combinatorial approach, where libraries of both acid chlorides and amines are reacted, can rapidly generate a large number of structurally diverse analogues. A study on N-benzylbenzamides developed a library by creating various substitution patterns on both the benzyl and benzoyl rings to establish structure-activity relationships. acs.org A facile method for synthesizing a broad range of 4-methylbenzenesulfonamides by reacting p-toluenesulfonyl chloride with various nitrogen nucleophiles in a biphasic system has also been reported, highlighting a strategy applicable for diversification. eurjchem.com

Introduction of Varied Substituents on Benzamide and Sulfonamide Moieties

The fundamental strategy for creating derivatives of the N-(4-sulfamoylbenzyl)benzamide scaffold involves the systematic modification of its two key components: the benzamide ring and the sulfonamide-bearing phenyl ring. The primary synthetic route is a convergent approach centered on the formation of an amide bond between a benzoic acid derivative and a 4-(aminomethyl)benzenesulfonamide derivative.

The general synthesis typically involves the coupling of a suitably substituted benzoic acid with a substituted 4-(aminomethyl)benzenesulfonamide. This amide bond formation is often facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt). researchgate.net Alternatively, the reaction can proceed by converting the benzoic acid to a more reactive acyl chloride, which then readily reacts with the amine of the benzylsulfonamide component. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to enhance reactivity, with temperature control being crucial to minimize side reactions.

Modification of the Benzamide Moiety: To explore the chemical space around the benzamide portion, chemists introduce substituents onto the benzoic acid starting material. This allows for a wide range of electronic and steric properties to be incorporated. A general reaction scheme involves reacting various substituted benzoic acids with 4-(aminomethyl)benzenesulfonamide.

For instance, a series of derivatives can be synthesized by reacting 4-(aminomethyl)benzenesulfonamide with different benzoic acids, as illustrated in the table below. This approach has been used to create libraries of compounds with substituents ranging from simple alkyl and halogen groups to more complex nitro and methoxy (B1213986) functionalities. nih.gov

Table 1: Examples of Benzamide Moiety Modification

| Starting Benzoic Acid | Resulting N-(4-sulfamoylbenzyl)benzamide Derivative |

|---|---|

| 4-Methylbenzoic acid | This compound |

| 4-Chlorobenzoic acid | 4-Chloro-N-(4-sulfamoylbenzyl)benzamide |

| 4-Nitrobenzoic acid | 4-Nitro-N-(4-sulfamoylbenzyl)benzamide |

Modification of the Sulfonamide Moiety: Variations on the sulfonamide group are typically achieved by starting with a benzoic acid derivative that has a chlorosulfonyl (-SO₂Cl) group, such as 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This reactive sulfonyl chloride can be treated with a diverse range of primary or secondary amines to generate a library of sulfonamides. The resulting substituted sulfamoylbenzoic acid can then be coupled with 4-methylbenzylamine (B130917) to yield the final products. This multi-step process allows for extensive diversification at the sulfonamide terminus.

Another approach involves modifying the sulfonamide nitrogen itself (N-alkylation or N-arylation). For example, a primary sulfonamide can be alkylated to produce secondary sulfonamides. nsf.gov This allows for the introduction of groups like allyl or benzyl directly onto the sulfonamide nitrogen, further expanding the structural diversity. nsf.govnih.gov

Table 2: Examples of Sulfonamide Moiety Modification

| Amine for Sulfonamide Formation | Resulting Sulfonamide Moiety |

|---|---|

| Ammonia | -SO₂NH₂ (Primary sulfonamide) |

| Cyclopropylamine | -SO₂NH-cyclopropyl |

| Morpholine | -SO₂N(CH₂CH₂)₂O |

Synthesis of Hybrid Molecules Incorporating Additional Pharmacophores

A key strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked to produce a single chemical entity with potentially synergistic or novel biological activities. The N-(4-sulfamoylbenzyl)benzamide scaffold serves as an excellent platform for such endeavors.

The synthesis of these hybrids often involves multi-step reaction sequences where the core scaffold is functionalized with reactive handles that permit the attachment of a second pharmacophore.

Thiazolone-Sulfonamide Hybrids: One notable example is the synthesis of hybrids incorporating a thiazolone ring, a pharmacophore known for various biological activities. The synthesis can begin with a precursor like sulfanilamide (4-aminobenzenesulfonamide). rsc.org This starting material is first reacted with 2-chloroacetyl chloride to form an intermediate, which is then treated with ammonium (B1175870) thiocyanate (B1210189) to construct the aminothiazole ring. rsc.org This aminothiazole-sulfonamide core can then be further modified, for example, by coupling its amino group with a desired benzoic acid to form a hybrid molecule that combines the features of a sulfonamide, a thiazole, and a benzamide.

Triazole-Sulfonamide Hybrids: Another approach involves integrating a triazole ring system. nih.gov A typical synthesis might start with a precursor containing an azide (B81097) group on one part of the molecule and an alkyne on the other. The two fragments are then joined using a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the stable triazole linker. For example, a 4-azidobenzenesulfonamide (B1226647) could be reacted with a 3-ethynylphenyl benzamide derivative to create a novel N-(phenyl-triazolyl-phenyl-sulfonamide)benzamide hybrid. nih.gov

Peptide-Benzamide Hybrids: The benzamide scaffold has also been conjugated with peptides to create novel hybrid structures. nih.gov These syntheses often utilize solid-phase peptide synthesis (SPPS). A benzamide-containing moiety, functionalized with a carboxylic acid, can be activated and coupled to the N-terminus of a resin-bound peptide. Subsequent cleavage from the resin releases the desired benzamide-peptide hybrid. This method allows for the incorporation of diverse peptide sequences, leading to large libraries of hybrid molecules. nih.gov

Table 3: Examples of Hybrid Molecules Based on the N-(4-sulfamoylbenzyl)benzamide Scaffold

| Attached Pharmacophore | Linking Strategy | Resulting Hybrid Class |

|---|---|---|

| Thiazolone | Multi-step condensation and cyclization | Thiazolone-benzenesulfonamide-benzamide conjugates |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole-linked sulfonamide-benzamide hybrids |

| Peptide | Solid-phase peptide synthesis (SPPS) and amide coupling | Benzamide-peptide conjugates |

These synthetic methodologies provide a powerful toolkit for chemists to systematically modify every component of the N-(4-sulfamoylbenzyl)benzamide architecture, enabling the fine-tuning of its properties and the creation of complex molecular hybrids for biological evaluation.

Molecular Target Identification and Mechanistic Elucidation

Inhibition of Carbonic Anhydrase (CA) Isoforms

Research into related benzamide-4-sulfonamides demonstrates a general trend of potent inhibition against various human and pathogenic carbonic anhydrase isoforms. nih.gov Studies on these classes of compounds show that they can inhibit human (h) CA isoforms I, II, VII, and IX, with inhibition constants (Kᵢ) often in the nanomolar to subnanomolar range. nih.govmdpi.com Similarly, these types of compounds have been investigated against CAs from pathogens like Vibrio cholerae and Malassezia globosa, typically showing inhibition in the micromolar range. nih.govnih.gov However, specific Kᵢ or IC₅₀ values for 4-methyl-N-(4-sulfamoylbenzyl)benzamide are not specified in these studies.

Broad-Spectrum Inhibition of Human CA Isoforms (hCA I, II, VII, IX)

There is no specific data available detailing the inhibitory activity (Kᵢ or IC₅₀ values) of this compound against the human carbonic anhydrase isoforms hCA I, hCA II, hCA VII, or hCA IX.

Selectivity Profiles Against Pathogenic Carbonic Anhydrases (e.g., from Vibrio cholerae, Malassezia globosa)

Specific selectivity profiles and inhibition constants for this compound against carbonic anhydrases from pathogens such as Vibrio cholerae or Malassezia globosa are not documented in the available literature. While related 4-sulfamoylphenylalkylamides have been explored as inhibitors of Vibrio cholerae CAs, data for the 4-methylbenzoyl derivative is absent. nih.gov

Enzymatic Kinetic Studies of CA-Inhibitor Interactions (e.g., Kᵢ, IC₅₀ determination)

No published enzymatic kinetic studies providing specific inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the interaction between this compound and any carbonic anhydrase isoform could be located.

Modulation of Other Enzyme Activities

Interaction with Proteases and Their Functional Implications

A thorough search of scientific databases yielded no information regarding the interaction of this compound with any proteases.

Inhibition of Acetylcholinesterase (AChE)

There is no available data to suggest that this compound has been evaluated as an inhibitor of acetylcholinesterase. While other benzamide (B126) derivatives have been studied for AChE inhibition, these are structurally distinct from the compound . nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data for the compound This compound corresponding to the detailed outline provided.

The search for its activity regarding the inhibition of human ectonucleotidases (h-NTPDases), Monoamine Oxidase B (MAO-B), and urease yielded no specific results for this molecule. Similarly, investigations into its cellular-level mechanisms, including apoptosis induction in cancer cells, anti-proliferative activity, and antimicrobial efficacy, did not provide data directly pertaining to this compound.

While the provided search results contain information on the biological activities of related chemical classes, such as other benzamide and sulfonamide derivatives, the strict requirement to focus solely on This compound prevents the inclusion of this information.

Therefore, this article cannot be generated as the requested scientific data for the specified compound is not available in the public domain.

Cellular-Level Mechanistic Investigations (In Vitro Models)

Inhibition of Biofilm Formation in Pathogenic Organisms

Currently, there are no published studies detailing the effects of this compound on the formation of biofilms by any pathogenic organisms. Searches for research findings, including methodologies, specific pathogens studied, and the extent of biofilm inhibition, did not yield any results for this particular compound. Consequently, no data tables on its anti-biofilm activity can be provided.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Essential Pharmacophoric Elements for Biological Activity

The biological activity of 4-methyl-N-(4-sulfamoylbenzyl)benzamide is intrinsically linked to a specific arrangement of pharmacophoric features. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target and elicit a response. For this class of compounds, the key pharmacophoric elements can be identified by analyzing its structural components and comparing them to other biologically active benzamide (B126) and sulfonamide derivatives.

The essential pharmacophoric elements for the biological activity of compounds related to this compound include:

Aromatic Systems: The presence of two aromatic rings, the 4-methylbenzoyl group and the 4-sulfamoylbenzyl group, is crucial. These rings are involved in van der Waals and π-π stacking interactions within the binding site of target proteins.

Amide Linker: The amide bond (-CONH-) serves as a rigid and planar linker connecting the two aromatic moieties. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, both of which are critical for anchoring the molecule in the active site of a receptor.

Sulfamoyl Group: The primary sulfonamide group (-SO₂NH₂) is a key functional group, often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases. nih.govnih.gov The two oxygen atoms and the nitrogen atom of the sulfonamide can participate in hydrogen bonding interactions.

Hydrophobic Substituent: The methyl group at the 4-position of the benzoyl ring provides a hydrophobic character that can contribute to binding affinity by interacting with hydrophobic pockets in the target protein.

These elements collectively define the pharmacophore of this class of molecules, and their specific spatial arrangement is critical for biological activity.

Impact of Substituent Position and Electronic Properties on Potency and Selectivity

The potency and selectivity of this compound are significantly influenced by the position and electronic properties of its substituents. SAR studies on related benzamide and sulfonamide analogs have demonstrated that even minor modifications can lead to substantial changes in biological activity.

The position of the substituents on the aromatic rings is a critical determinant of activity. For instance, the placement of the sulfamoyl group at the para-position (position 4) of the benzyl (B1604629) ring is often optimal for interaction with the target, as it allows the group to extend into the active site and engage in key binding interactions. nih.gov Shifting this group to the meta or ortho position could alter the orientation of the molecule within the binding pocket, potentially leading to a decrease in affinity.

The electronic properties of the substituents also play a vital role. The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent carbonyl group of the amide linker. This, in turn, can affect the strength of hydrogen bonds and other non-covalent interactions. In contrast, substituting with electron-withdrawing groups, such as halogens, at different positions would alter the electronic landscape of the molecule and could either enhance or diminish its biological activity depending on the specific requirements of the target protein.

| Substituent | Position | Electronic Property | Potential Impact on Activity |

| Methyl | 4 (on benzoyl ring) | Electron-donating | Enhances hydrophobicity, potentially improving binding to hydrophobic pockets. |

| Sulfamoyl | 4 (on benzyl ring) | Electron-withdrawing | Crucial for zinc-binding and hydrogen bonding interactions in the active site. nih.gov |

Role of the Sulfamoyl Group in Zinc-Binding and Enzyme Inhibition

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the biological activity of many sulfonamide-based inhibitors, including a wide range of diuretics, antidiabetic agents, and antiglaucoma drugs. openaccesspub.org Its primary role in many of these cases is to act as a potent zinc-binding group, enabling the inhibition of zinc-containing enzymes known as metalloenzymes. nih.gov One of the most well-studied families of such enzymes is the carbonic anhydrases (CAs).

The catalytic mechanism of carbonic anhydrase involves a zinc ion (Zn²⁺) located in the active site, which is essential for the hydration of carbon dioxide. The deprotonated sulfonamide group (R-SO₂NH⁻) of an inhibitor can coordinate directly with this zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for catalysis. This coordination is typically tetrahedral and involves the nitrogen atom of the sulfonamide. acs.org

The oxygen atoms of the sulfamoyl group also play a critical role by forming hydrogen bonds with amino acid residues in the active site, such as the side chain of threonine. These interactions further stabilize the binding of the inhibitor and contribute to its high affinity. The geometry of the sulfonamide group is a slightly distorted tetrahedron. nih.gov

Therefore, the sulfamoyl group in this compound is predicted to be the primary anchor for its interaction with zinc-containing enzymes, acting as the key functional group responsible for its inhibitory potential against targets like carbonic anhydrase.

Conformational Analysis and Bioactive Conformations in Target Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to recognize and bind to a biological target. Conformational analysis helps to understand the energetically favorable shapes the molecule can adopt and which of these is the "bioactive conformation"—the specific shape required for binding to the receptor.

Studies on related N-benzylbenzamide and benzenesulfonamide (B165840) structures have provided insights into their preferred conformations. nih.govscielo.br The dihedral angle between the two aromatic rings is a key conformational parameter. In the crystal structure of a related compound, 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide, the dihedral angle between the sulfonyl and benzoyl benzene (B151609) rings is 89.0(1)°. nih.gov This near-perpendicular arrangement may be a common feature of the bioactive conformation, allowing the two aromatic rings to interact with different sub-pockets of a binding site.

Furthermore, the orientation of the sulfonamide group relative to the benzene ring is crucial. In many sulfonamides, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring. nih.gov The bioactive conformations of sulfonamide inhibitors within a receptor are often different from their lowest energy conformations in an isolated state, with the energy cost of adopting the bioactive conformation being offset by the favorable interactions within the binding site. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations to Elucidate Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like 4-methyl-N-(4-sulfamoylbenzyl)benzamide, which contains a sulfonamide group—a known zinc-binding group in several enzymes—molecular docking could be instrumental in identifying potential protein targets and elucidating its binding mode.

In hypothetical docking studies, this compound would be docked into the active sites of various metalloenzymes, such as different isoforms of carbonic anhydrase. The results would typically be presented in a table format, detailing the predicted binding affinity (often as a docking score in kcal/mol) and the key amino acid residues involved in the interaction. For instance, the sulfonamide moiety would be expected to coordinate with the zinc ion in the active site of carbonic anhydrase, while other parts of the molecule, like the benzamide (B126) and methylbenzyl groups, would likely form hydrogen bonds and hydrophobic interactions with surrounding residues.

Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II (2CBA) | -8.5 | Zn2+, HIS94, HIS96, HIS119, THR199 |

| Carbonic Anhydrase IX (5FL4) | -9.2 | Zn2+, HIS94, HIS96, HIS119, THR200 |

Molecular Dynamics Simulations of Compound-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations could be performed. These simulations predict the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. An MD simulation of a hypothetical complex, such as this compound bound to carbonic anhydrase IX, would involve placing the docked complex in a simulated physiological environment and observing its atomic movements over nanoseconds.

Analysis of the MD trajectory would reveal the stability of key interactions, such as the coordination of the sulfonamide group with the zinc ion and the hydrogen bonds between the ligand and the protein. Root Mean Square Deviation (RMSD) plots of the protein and ligand would indicate the stability of the complex, with lower, stable RMSD values suggesting a stable binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their experimentally determined inhibitory activities (e.g., IC50 values) against a specific target would be required.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to generate an equation that correlates these descriptors with the biological activity. Such a model could predict the activity of new, unsynthesized analogues.

In Silico Screening and Virtual Library Design for Novel Analogues

Based on a validated binding mode from molecular docking and MD simulations, or a predictive QSAR model, in silico screening could be employed to identify new potential inhibitors from large compound databases. Furthermore, a virtual library of novel analogues of this compound could be designed. This would involve systematically modifying different parts of the parent molecule—for example, by substituting the methyl group on the benzamide ring with other functional groups or altering the linker between the two aromatic rings. These virtual compounds would then be computationally evaluated for their predicted binding affinity and drug-like properties, prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Research Perspectives and Unexplored Avenues

Design and Synthesis of Highly Selective Inhibitors for Specific Isoforms

A primary challenge in modern drug development is achieving selectivity for specific protein isoforms to maximize therapeutic efficacy while minimizing off-target effects. The sulfamoylbenzamide scaffold is being actively investigated for its potential to be tailored into highly selective inhibitors.

Research into human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family with eight distinct isoforms, illustrates this pursuit. researchgate.net These enzymes are implicated in a range of conditions including thrombosis, cancer, and inflammation. researchgate.net The development of isoform-selective inhibitors is crucial, as each isoform may play a different physiological or pathological role. For instance, h-NTPDase1 is expressed on activated T-cells and vascular endothelium, while h-NTPDase8 is found in the liver and kidneys. researchgate.net

The design strategy involves synthesizing a library of sulfamoylbenzamide derivatives with varied substituents and screening them against different h-NTPDase isoforms. researchgate.net By systematically modifying the aromatic rings and the linker region of the scaffold, researchers can exploit subtle differences in the amino acid composition of the binding sites among isoforms. This structure-based design approach has led to the identification of compounds with significant selectivity. For example, the derivative N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1, demonstrating the feasibility of achieving isoform specificity within this chemical class. researchgate.net

Table 1: Example of an Isoform-Selective Inhibitor Based on a Related Scaffold

| Compound | Target Isoform | Potency (IC₅₀) | Therapeutic Area |

|---|

Exploration of Novel Biological Targets for the Sulfamoylbenzamide Scaffold

The inherent versatility of the sulfamoylbenzamide structure has prompted researchers to explore its activity against a wide array of novel biological targets beyond its traditional applications. This exploration has unveiled potential therapeutic uses in oncology, virology, and neurology.

Key novel targets identified for sulfamoylbenzamide derivatives include:

Signal Transducer and Activator of Transcription 3 (STAT3): As a critical node in signaling pathways that regulate cell growth, proliferation, and apoptosis, STAT3 has emerged as a significant target in cancer therapy. nih.gov Researchers have designed and synthesized N-substituted sulfamoylbenzamide derivatives, based on the structure of the STAT3 inhibitor Niclosamide, that effectively inhibit the STAT3 signaling pathway. One such derivative, compound B12, demonstrated potent inhibition of STAT3 phosphorylation, leading to apoptosis and suppression of tumor growth in preclinical models. nih.gov

Hepatitis B Virus (HBV) Capsid Assembly: Chronic hepatitis B remains a major global health issue. The HBV capsid assembly process is a critical step in the viral life cycle, making it an attractive target for antiviral agents. nih.govresearchgate.netnih.gov Capsid Assembly Modulators (CAMs) based on the sulfamoylbenzamide scaffold have been developed. These molecules disrupt the normal assembly of the viral capsid, thereby inhibiting viral replication. nih.govnih.gov Derivatives have been optimized to improve antiviral activity and drug-like properties, such as aqueous solubility, compared to earlier CAMs like NVR 3-778. nih.govresearchgate.net

Metabotropic Glutamate Receptor 4 (mGlu₄): This receptor is a target for neurological and psychiatric disorders. A series of 4-(phenylsulfamoyl)phenylacetamide compounds, closely related to the sulfamoylbenzamide scaffold, were identified as potent mGlu₄ positive allosteric modulators (PAMs). nih.gov

Table 2: Novel Biological Targets for the Sulfamoylbenzamide Scaffold

| Biological Target | Therapeutic Area | Mechanism of Action |

|---|---|---|

| STAT3 | Oncology | Inhibition of phosphorylation and downstream gene expression nih.gov |

| HBV Capsid | Virology (Hepatitis B) | Disruption of the viral capsid assembly process nih.govresearchgate.net |

| h-NTPDases | Inflammation, Thrombosis | Inhibition of ectonucleotidase activity researchgate.net |

Development of Prodrug Strategies for Targeted Delivery (Conceptual)

Prodrug design is a strategic approach to optimize the delivery of a pharmacologically active molecule to its site of action. nih.govrsc.orgresearchgate.net For a compound like 4-methyl-N-(4-sulfamoylbenzyl)benzamide, a prodrug strategy could address limitations such as poor solubility, limited membrane permeability, or rapid metabolism. rsc.org

Conceptually, a prodrug of this compound would involve chemically modifying one of its functional groups—such as the sulfonamide or amide moieties—with a promoiety. This promoiety would be designed to be cleaved in vivo by specific enzymes or under certain physiological conditions (e.g., pH) to release the active parent drug. researchgate.net

Potential Prodrug Strategies:

Targeting Specific Tissues: A promoiety could be chosen that is a substrate for an enzyme that is overexpressed in a target tissue, such as a tumor. nih.gov This would lead to a concentration of the active drug at the desired site, a concept central to antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). nih.govresearchgate.net

Enhancing Aqueous Solubility: For administration purposes, a highly polar or ionizable promoiety (e.g., a phosphate or amino acid) could be attached to the molecule. This would increase water solubility, and the promoiety could be later removed by ubiquitous enzymes like phosphatases or esterases in the body.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Platforms

Modern drug discovery heavily relies on advanced screening platforms to identify new lead compounds efficiently.

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of chemical compounds against a specific biological target. A functional HTS campaign was successfully used to identify 4-(phenylsulfamoyl)phenylacetamide compounds as mGlu₄ PAMs, demonstrating the utility of this approach for the broader sulfamoyl-containing chemical class. nih.gov By automating the assay and screening process, researchers can quickly identify initial "hits" from large, diverse chemical libraries, which can then be optimized through medicinal chemistry.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful alternative to HTS for identifying new lead compounds. frontiersin.orgdrugdiscoverychemistry.com This method involves screening libraries of small chemical fragments (typically with molecular weights < 300 Da) for weak but efficient binding to the target protein. frontiersin.orgjubilantbiosys.com Because the chemical space of fragments is vastly smaller than that of drug-like molecules, FBDD allows for a more efficient sampling of potential interactions. jubilantbiosys.com

For the this compound scaffold, an FBDD approach could proceed as follows:

Fragment Screening: A library of fragments would be screened against the target of interest. Hits might include simple molecules like p-toluic acid or 4-(aminomethyl)benzenesulfonamide.

Hit Validation: Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography are used to confirm binding and determine the binding mode of the fragments. drugdiscoverychemistry.comjubilantbiosys.com

Fragment-to-Lead Evolution: Once fragments that bind to adjacent sites on the protein are identified, they can be linked together. Alternatively, a single fragment hit can be "grown" or elaborated by adding chemical functionality to improve its potency and drug-like properties, ultimately building up to a larger, more complex molecule like this compound. jubilantbiosys.com

Methodological Advances in Synthetic Routes for Complex Analogues

The synthesis of diverse libraries of complex analogues is essential for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Research has moved beyond traditional, one-off synthetic methods to more advanced and efficient strategies.

The foundational synthesis of sulfonamides and benzamides often involves standard reactions, such as the reaction of a sulfonyl chloride with an amine or the use of peptide coupling reagents like EDCI and HOBt. nih.govresearchgate.net However, to explore the chemical space around the this compound scaffold thoroughly, more advanced methodologies are required.

Advanced Synthetic Strategies:

Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in a 96-well plate). An iterative parallel approach was instrumental in the discovery and optimization of potent mGlu₄ PAMs from the 4-(phenylsulfamoyl)phenylacetamide series. nih.gov This method enables the rapid generation of a focused library of analogues where specific parts of the molecule are systematically varied.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, often starting from a common scaffold. This allows for the exploration of novel chemical space and the potential discovery of compounds with entirely new biological activities.

Novel Coupling Chemistries: The development of new cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) provides powerful tools for creating complex benzamide (B126) and sulfonamide analogues. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds that are difficult to achieve with classical methods, enabling the synthesis of previously inaccessible derivatives for biological screening.

Q & A

Q. How should researchers validate target engagement in cellular models?

- Methodology : Employ cellular thermal shift assays (CETSA) or fluorescence polarization. For example, treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.